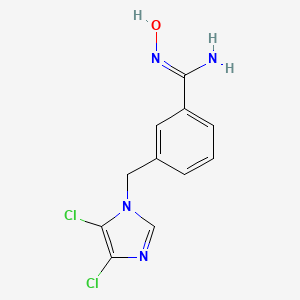

3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide

Description

3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide is a synthetic organic compound characterized by a benzimidamide core substituted with a 4,5-dichloroimidazole moiety via a methylene bridge. The N-hydroxy group on the benzimidamide confers unique hydrogen-bonding capabilities, while the dichloro-substituted imidazole enhances electronegativity and steric bulk.

Properties

Molecular Formula |

C11H10Cl2N4O |

|---|---|

Molecular Weight |

285.13 g/mol |

IUPAC Name |

3-[(4,5-dichloroimidazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C11H10Cl2N4O/c12-9-10(13)17(6-15-9)5-7-2-1-3-8(4-7)11(14)16-18/h1-4,6,18H,5H2,(H2,14,16) |

InChI Key |

WRFKMXNSFXTXMX-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)/C(=N/O)/N)CN2C=NC(=C2Cl)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)C(=NO)N)CN2C=NC(=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide typically involves the reaction of 4,5-dichloroimidazole with a benzimidamide derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The dichloro groups in the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazole Moieties

Compound 7: 3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-1H-indole

- Core Structure : Indole (vs. benzimidamide in the target compound).

- Imidazole Substituents : 4,5-Dichloro (identical to the target).

- Physical Properties : Reported as a deep pink oil, contrasting with the solid-state nature of other indole derivatives (e.g., compounds 4–6 in ). The absence of a melting point suggests lower crystallinity compared to the target compound .

4-(3-(Dodecylamino)-2-hydroxypropoxy)-N-hydroxybenzimidamide

- Core Structure : Benzimidamide (same as the target).

- Imidazole Absence: Replaced with a dodecylamino-propoxy chain, increasing hydrophobicity (logP) and molecular weight (393.57 vs. ~300–350 estimated for the target).

- Synthetic Relevance : Both compounds utilize N-hydroxybenzimidamide, but divergent substituents highlight modular synthesis strategies for tuning physicochemical properties .

Functional Group Comparisons

N-Hydroxybenzimidamide Derivatives

- Reactivity : indicates that N-hydroxybenzimidamide derivatives are prone to decomposition under gold-catalyzed conditions, leading to low yields (e.g., 29% for oxadiazolopiperazine formation). This contrasts with indole-based analogues (e.g., compound 7), which lack this instability .

- Synthetic Utility : The target compound’s synthesis likely employs coupling reagents like HATU and i-Pr2NEt in CH2Cl2, a method shared with other amidoxime derivatives .

Imidazole Substituent Effects

Physicochemical and Spectroscopic Data

Table 1: Comparative Properties of Selected Compounds

Biological Activity

3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide, a compound with significant potential in medicinal chemistry, has drawn attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research.

Chemical Structure and Properties

The compound is characterized by the presence of a dichloroimidazole moiety linked to a hydroxylated benzimidamide. Its chemical formula is , and it possesses unique properties that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing imidazole rings exhibit a variety of biological activities, including:

- Antiviral Activity : Studies have shown that related imidazole derivatives can induce cytokine production, particularly interferon (IFN), which plays a crucial role in antiviral responses. For instance, certain imidazo[4,5-c]quinolines demonstrated the ability to inhibit virus lesion development in animal models by enhancing IFN production .

- Antibacterial and Antifungal Properties : Imidazole derivatives have been reported to exhibit antimicrobial effects against various pathogens. For example, a study indicated that certain substituted imidazoles displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : Compounds with similar structures have shown promise in cancer treatment by inducing apoptosis in tumor cells. The mechanisms often involve the modulation of signaling pathways critical for cell survival .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Cytokine Induction : The compound may enhance the production of cytokines like IFN, which are vital for immune responses against viral infections .

- Enzyme Inhibition : Similar compounds have been found to inhibit specific enzymes involved in cellular processes, leading to altered cell proliferation and survival .

- DNA Interaction : Some imidazole derivatives can intercalate with DNA, affecting replication and transcription processes crucial for cancer cell growth .

Antiviral Activity Study

A study involving imidazo[4,5-c]quinolines showed that these compounds could effectively reduce herpes simplex virus lesions in guinea pigs by inducing IFN production. This highlights the potential of this compound as an antiviral agent .

Antimicrobial Activity Assessment

In a comparative study on various imidazole derivatives, this compound was evaluated for its antimicrobial efficacy against E. coli and Bacillus subtilis. The results indicated significant inhibition zones comparable to established antibiotics .

Table 1: Biological Activities of Imidazole Derivatives

| Activity Type | Example Compounds | Observed Effects |

|---|---|---|

| Antiviral | Imidazo[4,5-c]quinolines | Induction of IFN; reduced viral lesions |

| Antibacterial | Substituted imidazoles | Significant inhibition against S. aureus, E. coli |

| Antitumor | Various imidazole derivatives | Induced apoptosis in cancer cell lines |

Table 2: Antimicrobial Efficacy

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 20 |

| Ciprofloxacin (Control) | 28 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.